molecular formula C13H10ClN3S B1390813 6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-01-2

6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1390813
M. Wt: 275.76 g/mol
InChI Key: NDOLDUHURKFDGQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Catalytic Applications

6-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and its derivatives have been studied for their role in catalytic processes. A study by Sankaralingam and Palaniandavar (2014) highlighted the use of similar compounds in catalyzing the selective hydroxylation of alkanes. These catalysts showed high efficiency and selectivity, making them valuable in organic synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).

Structural Chemistry

In the realm of structural chemistry, the compound and its analogs have been the subject of various studies. Yıldırım et al. (2006) determined the crystal structure of a closely related compound, providing insights into its molecular configuration and potential interactions (Yıldırım et al., 2006).

Molecular Targeting and Cancer Research

These compounds have been explored for their potential in targeting specific molecular pathways in cancer research. Stec et al. (2011) investigated various heterocyclic analogs of 6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine for their ability to inhibit PI3Kα and mTOR, both of which are crucial in cancer progression (Stec et al., 2011).

Antimicrobial Properties

Research by Patel and Agravat (2007) explored derivatives of 6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine for their antimicrobial properties, revealing significant activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).

Complexation and Coordination Chemistry

Matczak-Jon et al. (2010) studied the complexation behavior of compounds related to 6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine with various metal ions. Understanding these interactions is essential for applications in coordination chemistry and material science (Matczak-Jon et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal of the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications of the compound.


properties

IUPAC Name

6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOLDUHURKFDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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